molecular formula C10H18F2N2O2 B15147871 tert-Butyl (S)-(3,3-difluoropiperidin-4-yl)carbamate

tert-Butyl (S)-(3,3-difluoropiperidin-4-yl)carbamate

Cat. No.: B15147871
M. Wt: 236.26 g/mol
InChI Key: BUKXGGNFFUMWRC-ZETCQYMHSA-N
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Description

tert-Butyl (S)-(3,3-difluoropiperidin-4-yl)carbamate (CAS 2382503-76-4) is a chiral piperidine derivative of significant value in medicinal chemistry and drug discovery research. This compound, with the molecular formula C10H18F2N2O2 and a molecular weight of 236.26, serves as a key synthetic intermediate and versatile building block . The (S)-enantiomer is particularly valuable for creating stereochemically pure molecules. The 3,3-difluoropiperidine scaffold is a privileged structure in neuroscience research. It is a core component in the development of potent and selective receptor antagonists, including NR2B-subtype selective NMDA receptor antagonists and dopamine D4 receptor antagonists . Researchers utilize this scaffold to investigate new therapeutic pathways for central nervous system (CNS) disorders such as Parkinson's disease, pain, and migraine . The gem-difluoro group at the 3-position of the piperidine ring is a critical structural feature that modulates the physicochemical properties of the molecule, including its pKa and lipophilicity, which can influence blood-brain barrier penetration and overall drug-likeness . This Boc-protected carbamate is designed for facile deprotection, allowing researchers to access the primary amine for further synthetic elaboration. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H18F2N2O2

Molecular Weight

236.26 g/mol

IUPAC Name

tert-butyl N-[(4S)-3,3-difluoropiperidin-4-yl]carbamate

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-5-13-6-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15)/t7-/m0/s1

InChI Key

BUKXGGNFFUMWRC-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCNCC1(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1(F)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(4S)-3,3-difluoropiperidin-4-yl]carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the carbamate group can yield the corresponding amine, while substitution reactions can lead to various substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(4S)-3,3-difluoropiperidin-4-yl]carbamate is used as a protecting group for amines. The Boc group is stable under most nucleophilic and basic conditions, making it a valuable tool in peptide synthesis and other organic transformations .

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. Its unique structure allows for the development of novel therapeutic agents targeting specific biological pathways.

Industry

In the industrial sector, tert-butyl carbamates are used in the production of various chemicals and materials. Their stability and reactivity make them suitable for applications in polymer synthesis and other industrial processes .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights critical differences between tert-Butyl (S)-(3,3-difluoropiperidin-4-yl)carbamate and structurally related compounds:

Compound Name Molecular Formula Substituents Purity (if available) Key Properties Applications
This compound C₁₀H₁₇F₂N₂O₂ 3,3-difluoro, (S)-configuration N/A High lipophilicity, metabolic stability Pharmaceutical intermediates
tert-Butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate C₁₀H₂₀N₂O₃ 3-hydroxy 95% Polar, hydrogen-bonding capability Research chemicals
tert-Butyl ((3R,4R)-4-fluoropiperidin-3-yl)carbamate C₁₀H₁₈FN₂O₂ 4-fluoro, (3R,4R)-configuration N/A Moderate lipophilicity, stereospecificity Chiral synthesis intermediates
tert-Butyl (5-fluoro-4-iodopyridin-3-yl)carbamate C₁₀H₁₂FINO₂ 5-fluoro, 4-iodo N/A Reactivity in cross-coupling reactions Synthetic intermediates

Physicochemical Properties

  • Lipophilicity : The difluoro substitution in the target compound increases lipophilicity compared to hydroxylated analogs (e.g., tert-Butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate), which exhibit higher polarity due to hydrogen bonding .
  • Metabolic Stability: Fluorine atoms reduce susceptibility to oxidative metabolism, making the target compound more stable than non-fluorinated or mono-fluorinated derivatives (e.g., tert-Butyl ((3R,4R)-4-fluoropiperidin-3-yl)carbamate) .
  • Reactivity : Compounds with iodine substituents (e.g., tert-Butyl (5-fluoro-4-iodopyridin-3-yl)carbamate) are more reactive in cross-coupling reactions, whereas the target compound’s fluorine substituents favor electronic modulation over direct participation in coupling .

Stereochemical Considerations

The (S)-configuration of the target compound contrasts with (3R,4R)-configured analogs (e.g., tert-Butyl ((3R,4R)-4-fluoropiperidin-3-yl)carbamate). Such stereochemical differences significantly influence interactions with chiral biological targets, such as enzymes or receptors, impacting efficacy and selectivity .

Biological Activity

tert-Butyl (S)-(3,3-difluoropiperidin-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C10H18F2N2O2, with a molecular weight of approximately 236.26 g/mol. This compound incorporates a tert-butyl group linked to a carbamate moiety and a 3,3-difluoropiperidine ring, which may enhance its pharmacological properties and interactions with biological targets.

Structural Characteristics

The presence of the difluoropiperidine ring in this compound contributes to its distinct chemical reactivity and biological properties. The stereochemistry of the (S)-enantiomer is particularly noteworthy as it can influence the compound's biological activity and interactions.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC10H18F2N2O2
Molecular Weight236.26 g/mol
Functional GroupsTert-butyl, Carbamate, Difluoropiperidine
Stereochemistry(S)-enantiomer

Potential Therapeutic Applications

Research indicates that this compound exhibits promising biological activity, particularly in the context of neurological disorders and other therapeutic areas. Compounds with similar structural features have been shown to modulate receptor activity, which may lead to beneficial effects in treating various conditions.

The difluoropiperidine moiety is hypothesized to enhance binding affinity to specific receptors or enzymes, potentially leading to improved therapeutic efficacy. Interaction studies suggest that this compound may inhibit enzyme activity or modulate signaling pathways, making it a candidate for drug discovery efforts.

Case Studies and Research Findings

  • Neurological Disorders :
    • A study explored compounds similar to this compound and found that they exhibited significant activity against neurological disorders due to their ability to interact with neurotransmitter receptors .
  • Anti-inflammatory Activity :
    • In vitro studies have indicated that compounds related to this structure can demonstrate anti-inflammatory properties. For instance, derivatives have shown inhibition percentages ranging from 39% to 54% in carrageenan-induced rat paw edema models .
  • Receptor Binding Studies :
    • Preliminary data from receptor binding studies suggest that compounds with similar structures can exhibit high selectivity towards certain receptors, indicating potential for targeted therapeutic applications .

Table 2: Comparative Biological Activities of Related Compounds

Compound NameBiological ActivityNotes
tert-Butyl carbamateLow activitySimpler structure without fluorine
tert-ButanesulfinamideModerate activityChiral auxiliary in asymmetric synthesis
tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylateHigh activityContains amino group enhancing activity
This compoundPromising activityUnique difluoropiperidine structure

Q & A

Basic Research Questions

Q. What are the key synthetic steps for tert-Butyl (S)-(3,3-difluoropiperidin-4-yl)carbamate, and how is stereochemical purity ensured during synthesis?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from a piperidine scaffold. For example, fluorination at the 3,3-positions can be achieved using diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions. To ensure stereochemical purity, enantiomerically pure starting materials (e.g., (S)-configured precursors) or chiral catalysts are employed. Intermediate steps often include Boc-protection to stabilize the amine group, followed by deprotection and carbamate formation. Reaction progress is monitored via TLC or HPLC, with chiral HPLC used to confirm enantiomeric excess (≥98%) .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for verifying the piperidine ring structure, fluorination patterns, and tert-butyl group integrity. For instance, the absence of NH peaks in 1^1H NMR confirms successful Boc protection .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z corresponding to C10_{10}H16_{16}F2_2N2_2O2_2).
  • HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity (>95%), while chiral HPLC confirms enantiomeric excess .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Common methods include:

  • Column Chromatography : Silica gel columns with gradient elution (hexane/ethyl acetate) separate polar impurities.
  • Recrystallization : Use solvents like ethanol/water mixtures to isolate crystalline products.
  • Distillation : For volatile byproducts, short-path distillation under reduced pressure may be employed .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent effects) or target specificity. To address this:

  • Dose-Response Curves : Perform assays across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional activity.
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., tert-butyl piperidine carbamates with varying fluorination) to identify structure-activity trends .

Q. What strategies optimize reaction yields when synthesizing derivatives with sensitive functional groups (e.g., fluorinated moieties)?

  • Methodological Answer :

  • Low-Temperature Reactions : Conduct fluorination steps at −78°C to minimize side reactions.
  • Protection/Deprotection : Use orthogonal protecting groups (e.g., Fmoc for amines) to shield reactive sites during synthesis.
  • Computational Modeling : Apply DFT calculations to predict reaction pathways and transition states, reducing trial-and-error optimization .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use Gaussian or ORCA software to model reaction mechanisms (e.g., Fukui indices for nucleophilic/electrophilic sites).
  • Molecular Dynamics (MD) : Simulate solvent effects and transition states to identify optimal reaction conditions.
  • Machine Learning : Train models on existing datasets of piperidine derivatives to predict regioselectivity in fluorination or carbamate formation .

Q. What is the impact of fluorination at the 3,3-positions on the compound’s physicochemical properties (e.g., logP, solubility)?

  • Methodological Answer :

  • LogP Analysis : Fluorine’s electronegativity reduces logP (increased hydrophilicity) compared to non-fluorinated analogs. Measure via shake-flask method or HPLC-derived logP.
  • Solubility Testing : Use nephelometry or UV-Vis spectroscopy in buffers (pH 1–10) to assess aqueous solubility. 3,3-Difluorination typically enhances solubility in polar solvents (e.g., DMSO) but reduces it in apolar media (e.g., hexane) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved target binding?

  • Methodological Answer :

  • Fragment Replacement : Substitute the tert-butyl group with bulkier substituents (e.g., adamantyl) to evaluate steric effects.
  • Isosteric Modifications : Replace fluorine with chlorine or trifluoromethyl groups to assess electronic effects on binding.
  • Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to identify key hydrogen bonds or hydrophobic interactions. Compare with analogs to refine SAR .

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